molecular formula C9H9FO2 B057995 Ethyl 4-fluorobenzoate CAS No. 451-46-7

Ethyl 4-fluorobenzoate

Cat. No.: B057995
CAS No.: 451-46-7
M. Wt: 168.16 g/mol
InChI Key: UMPRJGKLMUDRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-fluorobenzoate is an organic compound with the molecular formula C9H9FO2. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its role in nucleophilic labeling and its ability to undergo N-arylation reactions .

Preparation Methods

Ethyl 4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of 4-fluorobenzoyl chloride with ethanol. This reaction also requires a catalyst, often a base such as pyridine, to facilitate the formation of the ester .

Chemical Reactions Analysis

Ethyl 4-fluorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Ethyl 4-fluorobenzoate serves as an important reagent in organic synthesis:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, replacing the fluorine atom with other nucleophiles. For example, its reaction with hydrazine yields 4-fluorobenzohydrazide, which is further utilized in synthesizing compounds with potential anti-tuberculosis activity.
  • Claisen Condensation : It can participate in Claisen condensation reactions, producing intermediates crucial for synthesizing pharmaceuticals like Blonanserin, an atypical antipsychotic drug .

Biology

In biological research, this compound is utilized for:

  • Labeling Biomolecules : It is employed in the labeling of biomolecules for imaging and diagnostic purposes due to its ability to modify biomolecules without significantly altering their function.
  • Enzyme Inhibition Studies : The compound has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2, impacting drug metabolism and the activation of procarcinogens. This property is essential for pharmacokinetic studies .

Medicine

In the field of medicine, this compound plays a role in drug development:

  • Therapeutic Agents : It is involved in synthesizing new therapeutic agents, particularly those targeting specific biological pathways or diseases .

Industry

This compound finds applications in various industrial processes:

  • Production of Polymers and Dyes : The compound is used in producing polymers and dyes, leveraging its reactivity to create complex materials .

Data Tables

Application AreaSpecific UseExample Compounds
ChemistryReagent for organic synthesis4-Fluorobenzohydrazide
BiologyBiomolecule labelingImaging agents
MedicineDrug developmentBlonanserin
IndustryPolymer productionVarious industrial chemicals

Case Study 1: N-Arylation Reactions

This compound has been effectively used in N-arylation reactions involving 5-methoxyindole in the presence of 18-crown-6 under microwave-assisted conditions. This method enhances reaction efficiency and yields significant products for further pharmaceutical applications .

Case Study 2: CYP Enzyme Inhibition

Research demonstrated that this compound inhibits CYP1A2 activity, which is critical for understanding drug interactions and metabolism. This finding has implications for developing safer therapeutic regimens involving co-administered drugs .

Mechanism of Action

The mechanism of action of ethyl 4-fluorobenzoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The fluorine atom in the compound makes it highly reactive, allowing it to participate in substitution and addition reactions. The compound can also form stable complexes with other molecules, facilitating its use in labeling and diagnostic applications .

Comparison with Similar Compounds

Ethyl 4-fluorobenzoate can be compared with other similar compounds such as:

This compound is unique due to its specific ester group, which imparts different physical and chemical properties compared to its analogs.

Biological Activity

Ethyl 4-fluorobenzoate (CAS 451-46-7) is an aromatic ester that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₉H₉FO₂
  • Molecular Weight : 168.17 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)C1=CC=C(C=C1)F

These properties contribute to its interactions within biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • CYP Enzyme Inhibition : It has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism and the activation of procarcinogens . This inhibition can influence the pharmacokinetics of co-administered drugs.
  • Skin Permeation : The compound demonstrates significant skin permeation potential with a Log Kp value of -5.45 cm/s, indicating its ability to penetrate biological membranes .
  • Local Anesthetic Activity : Research indicates that derivatives of benzoate compounds, including this compound, have shown local anesthetic effects comparable to established anesthetics like tetracaine and pramocaine .

Local Anesthetic Effects

A study focused on the design and synthesis of various benzoate derivatives reported that certain compounds, including those structurally related to this compound, exhibited local anesthetic properties. The evaluation involved surface anesthesia, infiltration anesthesia, and block anesthesia tests, showing promising results in terms of efficacy and reduced toxicity .

CompoundSurface Anesthesia (%)Infiltration Anesthesia (%)Block Anesthesia (%)
This compoundTBDTBDTBD
Tetracaine98.7 ± 0.2100100
Pramocaine99.1 ± 0.2100100

Note: TBD indicates data that requires further investigation.

Study on Drug Interactions

In a pharmacological study examining drug interactions involving this compound as a CYP1A2 inhibitor, it was found that co-administration with substrates metabolized by this enzyme led to increased plasma concentrations of these drugs, suggesting a significant potential for drug-drug interactions in clinical settings .

Local Anesthetic Research

Another study highlighted the synthesis of a series of benzoate compounds where this compound was included among those tested for local anesthetic properties. The results indicated that modifications to the benzoate structure could enhance anesthetic efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Ethyl 4-fluorobenzoate, and how are its physical properties characterized?

  • Methodological Answer : this compound is synthesized via esterification of 4-fluorobenzoic acid with ethanol. A validated protocol involves coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous ethyl acetate. After stirring at room temperature, purification is achieved using preparative thin-layer chromatography (TLC) with a 10% ethyl acetate/hexanes solvent system . Key physical properties include:

PropertyValueReference
Boiling Point210°C
Density (25°C)1.146 g/cm³
Refractive Index (20°C)1.486
These properties are critical for confirming compound identity and optimizing reaction conditions.

Q. How can researchers purify this compound post-synthesis, and what pitfalls should be avoided?

  • Methodological Answer : Post-synthesis purification often employs distillation (due to its high boiling point) or preparative TLC for small-scale reactions. Solvent selection is crucial to avoid co-eluting impurities. For example, highlights ethyl acetate/hexanes (10:90) as an effective mobile phase. Researchers should monitor reaction progress via TLC or GC-MS to prevent over-esterification or side reactions like hydrolysis .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 19F NMR : Detects fluorine environments, confirming the presence and position of the fluorine substituent .
  • GC-MS : Validates molecular weight (168.16 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

Advanced Research Questions

Q. What are the primary challenges in studying the environmental degradation of this compound?

  • Methodological Answer : The carbon-fluorine bond’s stability hinders microbial degradation. Researchers must employ enrichment cultures with fluorobenzoate-adapted microorganisms (e.g., Pseudomonas spp.) and monitor degradation via fluoride ion release assays . Isotopic labeling (e.g., ¹⁸O or ¹⁹F tracers) can elucidate metabolic pathways and intermediate catabolites like 4-hydroxybenzoate .

Q. How do enzymatic mechanisms differ in the defluorination of this compound?

  • Methodological Answer :

  • 4-Fluorobenzoate Dehalogenase : Directly cleaves the C-F bond without structural rearrangement, producing 4-hydroxybenzoate and fluoride ions. This enzyme is oxygen-dependent and found in Aureobacterium sp. .
  • Enoyl-CoA Hydratase/Hydrolase : Requires CoA activation and structural modification of the substrate, differing mechanistically from dehalogenases .
    Researchers should compare enzyme kinetics (e.g., kcat, Km) under varying pH and temperature conditions to resolve pathway discrepancies.

Q. How can contradictions in defluorination studies (e.g., variable metabolite yields) be systematically addressed?

  • Methodological Answer :

  • Controlled Replicates : Ensure consistent microbial strains (e.g., Cunninghamella elegans for fungal models) and growth media .
  • Advanced Analytics : Use ¹⁹F NMR to quantify trace metabolites like 4-fluoro-1,2-dihydroxybenzoate, which may be overlooked in LC-MS workflows .
  • Enzyme Assays : Compare purified enzyme activity versus crude cell extracts to isolate confounding factors .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting degradation rates for this compound in aerobic vs. anaerobic environments?

  • Methodological Answer : Aerobic degradation by Burkholderia cepacia involves oxygen-dependent ring cleavage, while anaerobic pathways may rely on reductive defluorination. Researchers must standardize experimental conditions (e.g., O2 levels, electron donors) and validate findings using dual-reactor systems .

Properties

IUPAC Name

ethyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRJGKLMUDRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060006
Record name Benzoic acid, 4-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-46-7
Record name Ethyl 4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-fluorobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 4-fluorobenzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X65353N8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture containing 35 g of 4-fluorobenzoyl chloride in 50 ml of 100% ethanol is refluxed for 15 minutes. 35 g of the ethyl 4-fluorobenzoate obtained are mixed with 22 g of imidazole and 61 g of potassium carbonate in 35 ml of DMSO. The mixture is heated for 18 hours at 120°-130° C. and 500 ml of iced water are then added. A precipitate forms and the expected product crystallizes from iso ether.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-fluorobenzoate
Ethyl 4-fluorobenzoate
Ethyl 4-fluorobenzoate
Ethyl 4-fluorobenzoate
Ethyl 4-fluorobenzoate
Ethyl 4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.